Ethyl 4-bromo-3-cyano-2-methylbenzoate
Overview
Description
Ethyl 4-bromo-3-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and an ethyl ester group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-cyano-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 3-cyano-2-methylbenzoic acid, followed by esterification with ethanol. The bromination step typically requires the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The esterification step involves refluxing the brominated product with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of ethyl 4-azido-3-cyano-2-methylbenzoate or ethyl 4-thiocyanato-3-cyano-2-methylbenzoate.
Reduction: Formation of ethyl 4-bromo-3-amino-2-methylbenzoate.
Oxidation: Formation of ethyl 4-bromo-3-cyano-2-carboxybenzoate.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-2-methylbenzoate is utilized in various scientific research applications due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents for conditions such as cancer and infectious diseases often involves derivatives of this compound.
Industry: It is employed in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism by which ethyl 4-bromo-3-cyano-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and cyano groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its molecular targets. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Ethyl 4-bromo-3-cyano-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3-methylbenzoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 4-cyano-3-methylbenzoate: Lacks the bromine atom, which reduces its utility in halogen-exchange reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
The presence of both bromine and cyano groups in this compound makes it a unique and valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-5-10(12)9(6-13)7(8)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYPSXHBMFGRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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